Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-4-11(8-13)12-5-7-15-11/h12H,4-8H2,1-3H3 |
InChI Key |
OGNGJZCRDSJWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)NCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyl carbamate group is susceptible to acidic cleavage, enabling selective deprotection for further functionalization.
Mechanistic Insight : Acidic conditions protonate the Boc group’s carbonyl oxygen, leading to tert-butyl cation elimination and formation of a carbamic acid intermediate, which decomposes to release CO₂ and the free amine.
Nucleophilic Substitution Reactions
The spirocyclic nitrogen atoms participate in nucleophilic substitutions, often requiring activation via deprotonation or coordination.
Example : Reaction with p-toluenesulfonyl chloride in dichloromethane yields a tosylated intermediate, which facilitates further ring-opening or coupling reactions .
Ring-Opening Reactions
The spirocyclic structure undergoes ring-opening under specific conditions, often driven by strain relief.
Key Observation : Ring-opening via hydrolysis generates a linear diamine-carboxylic acid, useful for peptide coupling .
Oxidation and Reduction
The compound’s heteroatoms and sp³-hybridized carbons participate in redox reactions.
Scientific Research Applications
Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heteroatom Variations in Spiro Systems
Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-63-2)
- Structure : Replaces the 1-oxa group with a nitrogen, resulting in a 1,7-diaza configuration.
- Synthetic Utility : Used in peptide mimetics and kinase inhibitors.
Tert-butyl 2-oxo-1-oxa-3,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 1642899-83-9)
- Structure : Introduces a ketone (2-oxo) group alongside 1-oxa and 3,7-diaza positions.
- This modification may also influence hydrogen-bonding interactions in target binding .
Substituent Effects
Tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1823258-46-3)
- Structure : Benzyl and hydroxymethyl substituents on the spiro core.
- Impact :
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1)
Ring Size and Heteroatom Position
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 392331-78-1)
- Structure : Spiro[3.5] system (three- and five-membered rings) with 1,7-diaza and 2-oxo groups.
- The 2-oxo group may enhance electrophilicity at adjacent positions .
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS 1839060-95-5)
Comparative Data Table
| Compound Name (CAS) | Heteroatoms/Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Target Compound | 1-oxa-4,7-diaza | ~240 (estimated) | Moderate polarity, sp³-rich | Drug discovery scaffolds |
| 1,7-Diazaspiro[4.4]nonane (646055-63-2) | 1,7-diaza | 226.3 | Higher basicity | Kinase inhibitors |
| 2-Oxo-1-oxa-3,7-diaza (1642899-83-9) | 1-oxa-3,7-diaza, 2-oxo | 254.3 | Enhanced polarity, H-bond donor | Bioconjugation |
| 7-Benzyl-2,7-diaza (1823258-46-3) | Benzyl, hydroxymethyl | 346.5 | Lipophilic, functionalizable | Antibacterial agents |
| 2-Oxo-1,7-diaza[3.5] (392331-78-1) | 1,7-diaza, 2-oxo | 240.3 | Electrophilic spiro core | Organocatalysis |
Biological Activity
Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate, a compound with the CAS number 646055-63-2, has garnered attention in pharmaceutical research due to its potential biological activities. Its unique spirocyclic structure contributes to its interaction with various biological targets, making it a candidate for further investigation in drug development.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- InChI Key : JMCDKYJLNLUCRX-UHFFFAOYSA-N
- Physical Form : Colorless to yellow liquid with a purity of 98% .
Biological Activity Overview
The biological activity of this compound is primarily explored through its potential as an inhibitor of various biological processes, particularly in bacterial systems.
Research indicates that compounds with similar structures may inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their pathogenicity. The T3SS is a needle-like structure that facilitates the injection of effector proteins into host cells, enabling bacterial virulence. Inhibitors like this compound could disrupt this process, thereby reducing bacterial infection and virulence .
Inhibition of Type III Secretion System
A study conducted on various spirocyclic compounds demonstrated that certain derivatives could significantly inhibit T3SS activity in Salmonella enterica. The compound was found to reduce the secretion of virulence factors by approximately 50% at concentrations around 50 μM, suggesting a concentration-dependent inhibition mechanism .
Cytotoxicity Assessment
In vitro assays have been performed to assess the cytotoxic effects of this compound on mammalian cell lines. Preliminary results indicate low cytotoxicity at therapeutic concentrations, supporting its potential as a safe therapeutic agent .
Data Table: Biological Activity Summary
| Activity | Concentration (μM) | Effect |
|---|---|---|
| Inhibition of T3SS | 50 | ~50% reduction in secretion |
| Cytotoxicity (Mammalian Cells) | 100 | Minimal cytotoxic effects observed |
Synthetic Routes and Accessibility
The synthesis of this compound involves several steps including the formation of the spirocyclic structure and subsequent functionalization. The synthetic accessibility is rated at 3.33 on a scale where lower values indicate easier synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
